molecular formula C10H9N3S B6432217 Pyrimidine, 2-[(4-pyridinylmethyl)thio]- CAS No. 88594-65-4

Pyrimidine, 2-[(4-pyridinylmethyl)thio]-

Cat. No.: B6432217
CAS No.: 88594-65-4
M. Wt: 203.27 g/mol
InChI Key: WFFIXZNLHHUGAV-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(4-pyridinylmethyl)thio]- is a heterocyclic compound that contains a pyrimidine ring substituted with a thioether group at the second position, which is further connected to a pyridine ring via a methylene bridge

Mechanism of Action

Target of Action

The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.

Mode of Action

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound’s sulfur-containing structure may influence its oxidative processes in the organism

Result of Action

The molecular and cellular effects of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-[(4-pyridinylmethyl)thio]- typically involves the reaction of 2-chloropyrimidine with 4-pyridinylmethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can undergo reduction to form dihydropyridine derivatives using reducing agents such as sodium borohydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products:

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Pyrimidine, 2-thio-: Contains a sulfur atom directly attached to the pyrimidine ring.

    Pyrimidine, 2-[(4-pyridinylmethyl)amino]-: Contains an amino group instead of a thioether group.

    Pyrimidine, 2-[(4-pyridinylmethyl)oxy]-: Contains an ether group instead of a thioether group.

Uniqueness: Pyrimidine, 2-[(4-pyridinylmethyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioether group can undergo oxidation to form sulfoxides and sulfones, which can further modulate its biological properties.

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFIXZNLHHUGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530583
Record name 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88594-65-4
Record name 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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